molecular formula C15H13IO B1359040 4-Ethyl-4'-iodobenzophenone CAS No. 951885-15-7

4-Ethyl-4'-iodobenzophenone

Cat. No.: B1359040
CAS No.: 951885-15-7
M. Wt: 336.17 g/mol
InChI Key: JDTBTYRMJKNYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-4’-iodobenzophenone is an organic compound with the molecular formula C15H13IO. It is a derivative of benzophenone, where the phenyl rings are substituted with an ethyl group at the para position of one ring and an iodine atom at the para position of the other ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4’-iodobenzophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this reaction, 4-ethylbenzoyl chloride is reacted with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure high yield and selectivity .

Another method involves the Suzuki-Miyaura coupling reaction, where 4-ethylphenylboronic acid is coupled with 4-iodobenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-4’-iodobenzophenone may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized to ensure high yield, minimal waste, and adherence to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4’-iodobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethyl-4’-iodobenzophenone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Medicinal Chemistry: Researchers investigate its potential as a building block for drug development, particularly in the design of molecules with anti-cancer and anti-inflammatory properties.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Ethyl-4’-iodobenzophenone depends on its specific application. In medicinal chemistry, for example, it may act as an inhibitor of certain enzymes by binding to their active sites. The iodine atom and the carbonyl group play crucial roles in its binding affinity and specificity. The compound’s interactions with molecular targets can lead to the modulation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-4’-iodobenzophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and influence its interactions with biological targets .

Biological Activity

4-Ethyl-4'-iodobenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H13IO\text{C}_{15}\text{H}_{13}\text{I}\text{O}

Synthesis Methods:
The synthesis of this compound typically involves the following steps:

  • Formation of Benzophenone Core: The initial step is the Friedel-Crafts acylation reaction using benzene and benzoyl chloride in the presence of a Lewis acid catalyst.
  • Iodination: The introduction of iodine can be achieved through electrophilic iodination methods, often using iodine and an oxidizing agent like iodic acid or hydrogen peroxide.

Antimicrobial Properties

Research indicates that derivatives of iodinated benzophenones, including this compound, exhibit antimicrobial activity. For instance, studies have shown that certain benzophenone derivatives can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have evaluated the anticancer potential of benzophenone derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through interaction with DNA or enzymes involved in cell cycle regulation .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: It can inhibit key enzymes involved in cancer cell metabolism or proliferation, leading to reduced cell viability .
  • Oxidative Stress Induction: Some studies suggest that the compound can induce oxidative stress in cells, contributing to its cytotoxic effects .

Study on Anticancer Effects

A study conducted on various benzophenone derivatives, including this compound, assessed their cytotoxicity against MCF-7 and PC3 cells. The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the micromolar range, highlighting its potential as an anticancer agent .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of iodinated benzophenones showed that this compound inhibited the growth of MRSA with an IC50 value comparable to established antibiotics. This suggests its potential use as a therapeutic agent in treating resistant bacterial infections .

5. Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0
AnticancerMCF-7 (Breast Cancer)20.0
AnticancerPC3 (Prostate Cancer)25.0

Properties

IUPAC Name

(4-ethylphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTBTYRMJKNYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.